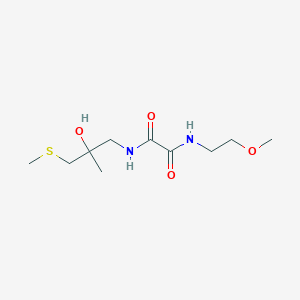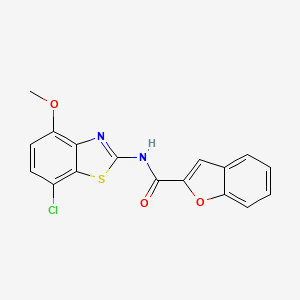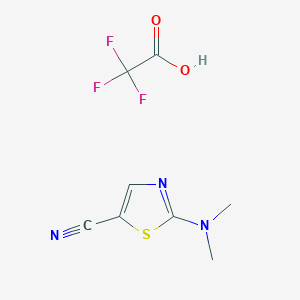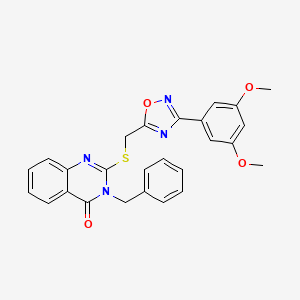
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2-methoxyethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if applicable .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Insights
A novel synthetic approach for oxalamides involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, providing a high-yielding method to access diverse oxalamide structures. This technique underscores the versatility of oxalamides in synthesis, potentially applicable to "N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2-methoxyethyl)oxalamide" for generating anthranilic acid derivatives and other functionalized oxalamides (Mamedov et al., 2016).
Applications in Scientific Research
The research on oxalamides extends into various fields, including medicinal chemistry, where compounds exhibit potential therapeutic activities. Although the compound was not directly studied, related research provides a context for its potential applications:
Drug Discovery : The structural flexibility of oxalamides allows for the exploration of their biological activities. Multitarget compounds with oxalamide frameworks have been identified for their favorable profiles in treating neurological disorders, such as Parkinson's disease and schizophrenia, by modulating dopaminergic and serotoninergic pathways (Del Bello et al., 2019). This suggests potential for "N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2-methoxyethyl)oxalamide" in neuromodulation research.
Material Science and Catalysis : Oxalamide compounds are also significant in material science for their properties and applications in catalysis. Their structural characteristics can influence the development of novel materials and catalysts for various chemical transformations.
Biological Studies : The hydrogen-bonding capabilities of oxalamides, as demonstrated in the crystal structure analysis of related compounds, highlight their potential in studying molecular interactions, self-assembly processes, and designing supramolecular architectures (Štefanić et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N'-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-10(15,7-17-3)6-12-9(14)8(13)11-4-5-16-2/h15H,4-7H2,1-3H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMQVYWUZOOWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCOC)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylsulfamoylamino)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2890467.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2890469.png)






![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2890479.png)

![2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2890483.png)


![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyrimidine-5-carboxamide](/img/structure/B2890490.png)